1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone
Description
The compound 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS: 2108575-58-0) features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic structure common in bioactive molecules. Key substituents include:
- A pyridin-3-yloxy group at the 3-position of the bicyclic core.
- A 1H-pyrrol-1-yl ethanone moiety linked to the 8-nitrogen atom.
Its molecular formula is C₁₈H₂₁N₃O₂, with a molar mass of 311.38 g/mol .
Properties
IUPAC Name |
1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-2-pyrrol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(13-20-8-1-2-9-20)21-14-5-6-15(21)11-17(10-14)23-16-4-3-7-19-12-16/h1-4,7-9,12,14-15,17H,5-6,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRXJPSYXGXMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=CC=C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and inferred pharmacological profiles of the target compound with analogous 8-azabicyclo[3.2.1]octane derivatives:
Key Structural and Functional Insights
Substituent Impact on Bioactivity: Pyridinyloxy Groups: The pyridin-3-yloxy group in the target compound contrasts with the pyridin-2-yloxy in . Heterocyclic Moieties: The 1H-pyrrol-1-yl ethanone substituent enhances lipophilicity compared to carboxylic acid derivatives (e.g., ), favoring blood-brain barrier penetration for CNS targets .
Stereochemical Considerations :
- The (1R,5S) configuration in the target compound is critical for spatial alignment with chiral binding pockets, as seen in FXR agonists () and kinase inhibitors ().
Therapeutic Potential: FXR Agonists: Compounds with benzothiazole-carboxylic acid motifs () target metabolic disorders, whereas the target compound’s pyrrole group may prioritize CNS applications. Kinase Inhibitors: Sulfonamide and naphthyridinamino derivatives () highlight the scaffold’s versatility in addressing diverse pathways.
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